Phenoxybenzamine impurity B hydrochloride

Descripción general

Descripción

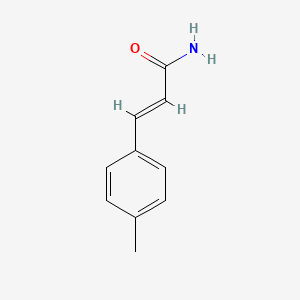

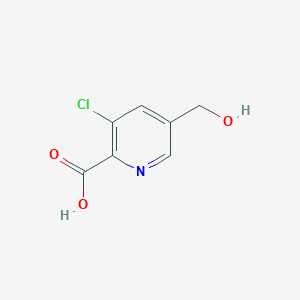

Phenoxybenzamine impurity B hydrochloride, also known as N-(2-Chloroethyl)-1-phenoxy-2-propanamine , is a derivative of Phenoxybenzamine. Phenoxybenzamine is an alpha-adrenergic antagonist used to control blood pressure and reduce sweating in people with pheochromocytoma (a tumor of the adrenal gland) .

Synthesis Analysis

The synthesis of this compound is not explicitly detailed in the search results. .Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C11H16ClNO . The molecular weight is 213.70 . The chemical formula of Phenoxybenzamine is C18H22ClNO .Chemical Reactions Analysis

Phenoxybenzamine is a long-acting, adrenergic, alpha-receptor blocking agent which can produce and maintain “chemical sympathectomy” by oral administration . It works by blocking alpha receptors in certain parts of the body. Alpha receptors are present in the muscle that lines the walls of blood vessels. When the receptors are blocked by Phenoxybenzamine, the muscle relaxes and the blood vessels widen .Aplicaciones Científicas De Investigación

Impurity Profile Clarification and Quality Control

Phenoxybenzamine (PBA) hydrochloride's quality control and compendial procedures face challenges due to the lack of structural information and reference standards for its impurities, notably "tertiary amine phenoxybenzamine" and an "unknown related substance." Research led by Xu et al. (2020) aimed to clarify PBA's degradation pathways and update its impurity profiles within the United States Pharmacopeia (USP) monographs. The study identified the "unknown related substance" as phenoxybenzamine nitrile (PBA-CN) and confirmed "tertiary amine phenoxybenzamine" as phenoxybenzamine hydroxide (PBA-OH), utilizing LC-MS studies, chemical synthesis, and analytical methods. This work supported the modernization of the USP monograph by developing and validating a stability-indicating method for determining PBA and its impurities, thereby enhancing the pharmacopeias' clarity and implementing quality control procedures (Qun Xu, Donald Min, Rachael Petr, V. Parikh, Shane Tan, 2020).

Analytical Method Development

The development of analytical methods for the determination of phenoxybenzamine hydrochloride and its impurities is crucial for pharmaceutical quality control. Techniques such as High-Performance Liquid Chromatography (HPLC) and Sequential Injection Analysis (SIA) have been explored for this purpose. Research by Guo et al. (2009) describes an SIA system for determining phenoxybenzamine hydrochloride using a spectrophotometer detector, highlighting the method's efficiency and sensitivity in pharmaceutical formulations. This approach, based on the reaction of phenoxybenzamine hydrochloride with diazotizing products, offers a high sampling frequency and low detection limits, making it a valuable tool for pharmaceutical analysis (Zhijun Guo, S. Feng, Jing Fan, 2009).

Enantioselective Synthesis

The synthesis of enantiomerically pure forms of phenoxybenzamine hydrochloride is significant for pharmaceutical research, focusing on the drug's chiral properties and their implications on efficacy and safety. Nikalje et al. (2010) presented a highly efficient enantioselective synthesis of (R)-phenoxybenzamine hydrochloride using Jacobsen’s hydrolytic kinetic resolution method. This synthesis approach, which employs terminal epoxide as a key step and source of chirality, underlines the importance of developing enantioselective methods for producing chiral pharmaceuticals with potentially improved therapeutic profiles (M. Nikalje, M. Sasikumar, M. Muthukrishnan, 2010).

Mecanismo De Acción

Target of Action

Phenoxybenzamine impurity B hydrochloride primarily targets alpha-adrenergic receptors . These receptors are present in the muscle that lines the walls of blood vessels . They play a crucial role in regulating vascular tone and blood pressure .

Mode of Action

This compound acts as a non-selective, irreversible alpha-adrenergic antagonist . It works by blocking alpha receptors in certain parts of the body . When these receptors are blocked, the muscle relaxes, and the blood vessels widen . This interaction with its targets leads to a decrease in vascular resistance and a lowering of blood pressure .

Biochemical Pathways

The compound’s action affects the adrenergic signaling pathway . By blocking alpha-adrenergic receptors, it inhibits the vasoconstrictive effect of catecholamines (such as epinephrine and norepinephrine), leading to vasodilation . The downstream effects include increased blood flow to the skin, mucosa, and abdominal viscera .

Pharmacokinetics

Phenoxybenzamine is known for its long-acting effects . It can produce and maintain “chemical sympathectomy” by oral administration . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscle in blood vessels . This leads to vasodilation, increased blood flow, and a consequent decrease in blood pressure . It’s indicated for the control of episodes of hypertension and sweating that occur with a disease called pheochromocytoma .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other drugs, the physiological state of the body, and individual patient characteristics. For instance, if tachycardia is excessive, it may be necessary to use a beta-blocking agent concomitantly . .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Phenoxybenzamine Impurity B Hydrochloride, like its parent compound Phenoxybenzamine, is likely to interact with alpha-adrenergic receptors . These receptors are present in the muscle that lines the walls of blood vessels. When the receptors are blocked by Phenoxybenzamine, the muscle relaxes and the blood vessels widen . This interaction could potentially be similar for this compound, but specific interactions with enzymes, proteins, and other biomolecules have not been reported.

Cellular Effects

Given its structural similarity to Phenoxybenzamine, it may influence cell function by interacting with alpha-adrenergic receptors, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Phenoxybenzamine forms a permanent covalent bond with adrenergic receptors, leading to muscle relaxation and a widening of the blood vessels . This mechanism could potentially be similar for this compound.

Metabolic Pathways

Phenoxybenzamine is used as an anti-hypertensive due to its efficacy in reducing the vasoconstriction caused by epinephrine (adrenaline) and norepinephrine .

Propiedades

IUPAC Name |

N-(2-chloroethyl)-1-phenoxypropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO.ClH/c1-10(13-8-7-12)9-14-11-5-3-2-4-6-11;/h2-6,10,13H,7-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEWXBELEOXIBTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)NCCCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1824663-70-8 | |

| Record name | N-(2-Chloroethyl)-1-phenoxy-2-propanamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1824663708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-CHLOROETHYL)-1-PHENOXY-2-PROPANAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DFB24T77K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxa-6-azaspiro[3.5]nonane, 6-cyclopropyl-](/img/structure/B3247880.png)

![6-Bromo-4-chloropyrido[3,4-d]pyrimidine](/img/structure/B3247892.png)

![3-Piperidinemethanamine, 1-[(1-methyl-3-pyrrolidinyl)methyl]-](/img/structure/B3247912.png)

![1-Azabicyclo[3.3.1]nonan-3-amine](/img/structure/B3247937.png)

![5,8-Dioxaspiro[3.4]octan-2-one](/img/structure/B3247956.png)